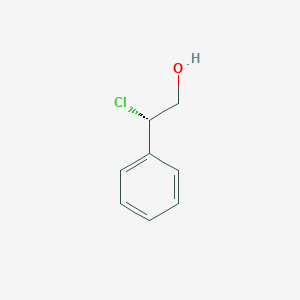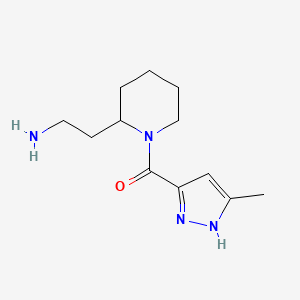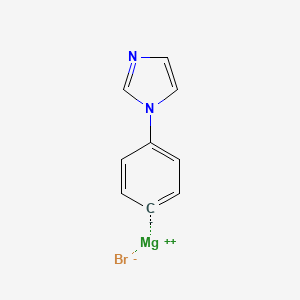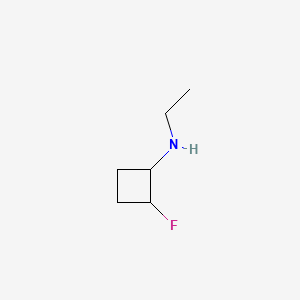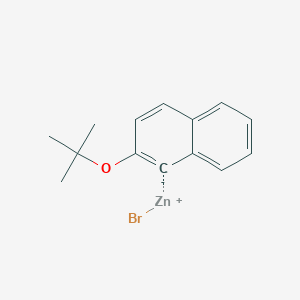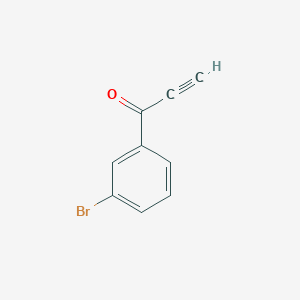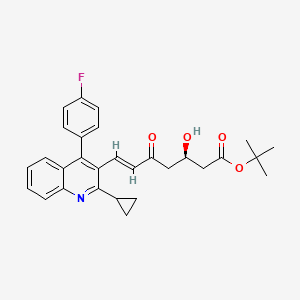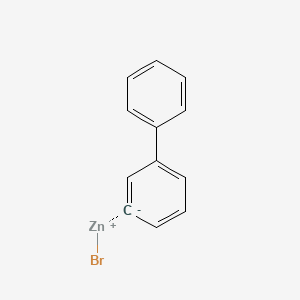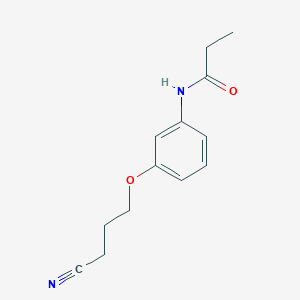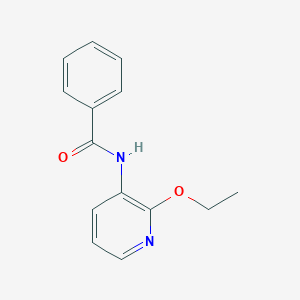
Methyl 3-iodo-6-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-iodo-6-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carboxylate is a complex organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-6-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Iodination: Introduction of the iodine atom at the 3-position of the indazole ring.
Methoxylation: Addition of a methoxy group at the 6-position.
Esterification: Formation of the carboxylate ester group.
Protection/Deprotection: Use of trimethylsilyl groups to protect reactive sites during intermediate steps.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate specific reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-iodo-6-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of specific atoms.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
Methyl 3-iodo-6-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-iodo-6-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carboxylate involves its interaction with specific molecular targets. The presence of the iodine and methoxy groups may facilitate binding to enzymes or receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
3-Iodo-6-methoxy-1-methyl-1H-indazole: Shares the indazole core structure but lacks the ester and trimethylsilyl groups.
6-Methoxy-1H-indazole-3-carboxylate: Similar ester functionality but without the iodine and trimethylsilyl groups.
Uniqueness
Methyl 3-iodo-6-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the trimethylsilyl group, in particular, distinguishes it from other indazole derivatives, enhancing its stability and making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C16H23IN2O4Si |
|---|---|
Peso molecular |
462.35 g/mol |
Nombre IUPAC |
methyl 3-iodo-6-methoxy-1-(2-trimethylsilylethoxymethyl)indazole-5-carboxylate |
InChI |
InChI=1S/C16H23IN2O4Si/c1-21-14-9-13-11(8-12(14)16(20)22-2)15(17)18-19(13)10-23-6-7-24(3,4)5/h8-9H,6-7,10H2,1-5H3 |
Clave InChI |
HPJJPKJSFHNNKU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)N(N=C2I)COCC[Si](C)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Difluoromethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14891558.png)
